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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Dimethylvinyl chloride (DMVC), also known as 1-chloro-2-methylpropene, is a halogenated

alkene that is structurally similar to the known human carcinogen, vinyl chloride.[1] While not

used commercially, it is utilized for research purposes and occurs as a byproduct in the

production of 3-chloro-2-methylpropene.[1] This technical guide provides a comprehensive

overview of the existing carcinogenicity data for dimethylvinyl chloride, with a focus on data

from animal bioassays, genotoxicity studies, and the proposed mechanism of action. The

information is intended to serve as a critical resource for researchers, scientists, and

professionals involved in drug development and chemical safety assessment. All quantitative

data are summarized in structured tables, and detailed experimental methodologies are

provided. Key pathways and workflows are visualized using diagrams to facilitate

understanding.

Carcinogenicity in Experimental Animals
The primary body of evidence for the carcinogenicity of dimethylvinyl chloride comes from 2-

year gavage studies conducted by the National Toxicology Program (NTP) in F344/N rats and

B6C3F1 mice.[1][2] These studies demonstrated clear evidence of carcinogenic activity in both

species and sexes.[2]

Data Presentation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b051992?utm_src=pdf-interest
https://www.benchchem.com/product/b051992?utm_src=pdf-body
https://ntp.niehs.nih.gov/sites/default/files/ntp/roc/content/profiles/dimethylvinylchloride.pdf
https://ntp.niehs.nih.gov/sites/default/files/ntp/roc/content/profiles/dimethylvinylchloride.pdf
https://ntp.niehs.nih.gov/sites/default/files/ntp/roc/content/profiles/dimethylvinylchloride.pdf
https://ntp.niehs.nih.gov/publications/reports/tr/tr316
https://ntp.niehs.nih.gov/publications/reports/tr/tr316
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the key findings from the NTP 2-year gavage studies. The

original, detailed tumor incidence data can be found in the National Toxicology Program

Technical Report 316.[2]

Table 1: Summary of Neoplastic Lesions in F344/N Rats

Organ System Neoplasm Sex Dose (mg/kg) Incidence

Nasal Cavity
Carcinoma and

Adenocarcinoma
Male & Female 100, 200 Increased

Oral Cavity
Squamous Cell

Carcinoma
Male 100, 200 Increased

Squamous Cell

Papilloma and

Carcinoma

(combined)

Female 100, 200 Increased

Esophagus

Squamous Cell

Papilloma and

Carcinoma

(combined)

Male 100, 200 Increased

Forestomach
Squamous Cell

Carcinoma
Male & Female 100, 200 Increased

Table 2: Summary of Neoplastic Lesions in B6C3F1 Mice

Organ System Neoplasm Sex Dose (mg/kg) Incidence

Forestomach
Squamous Cell

Carcinoma
Male & Female 100, 200 Increased

Squamous Cell

Papilloma
Male 100, 200 Increased

Preputial Gland
Squamous Cell

Carcinoma
Male 100, 200 Increased
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Experimental Protocols
The following protocol is based on the NTP 2-year carcinogenicity bioassay for dimethylvinyl

chloride.[2]

Test Substance: Dimethylvinyl chloride (96%-98% pure) in corn oil.

Animal Models:

F344/N rats, 50 males and 50 females per group.

B6C3F1 mice, 50 males and 50 females per group.

Administration:

Route: Gavage (oral administration via a tube into the stomach).

Doses: 0 (vehicle control), 100, or 200 mg/kg body weight.

Frequency: 5 days per week.

Duration: 102 or 103 weeks.

Observations:

Animals were observed twice daily for clinical signs of toxicity.

Body weights were recorded weekly for the first 13 weeks and then monthly.

Pathology:

A complete necropsy was performed on all animals.

All organs and tissues were examined for gross lesions.

Tissues were preserved in 10% neutral buffered formalin, processed, embedded in

paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.

[3]
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Genotoxicity
Dimethylvinyl chloride has been evaluated in a battery of genotoxicity assays. The results

indicate that it is mutagenic and clastogenic, consistent with the findings for its structural

analog, vinyl chloride.

Table 3: Summary of Genotoxicity Data for Dimethylvinyl Chloride

Assay Test System
Metabolic
Activation

Result

Gene Mutation
Salmonella

typhimurium
With and without Negative

Gene Mutation
Mouse Lymphoma

L5178Y/TK+/-
Without Positive

Chromosomal Effects

Sister Chromatid

Exchanges (CHO

cells)

With and without Positive

Chromosomal Effects

Chromosomal

Aberrations (CHO

cells)

With and without Negative

In Vivo Mutation

Drosophila Sex-

Linked Recessive

Lethal Mutations

N/A Positive

In Vivo Chromosomal

Effects

Drosophila Reciprocal

Translocations
N/A Positive

Data sourced from NTP Technical Report 316 Abstract.[2]

Mechanism of Carcinogenicity
The carcinogenic mechanism of dimethylvinyl chloride is believed to be analogous to that of

vinyl chloride, involving metabolic activation to reactive intermediates that form DNA adducts,

leading to mutations and the initiation of cancer.
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Metabolic Activation and DNA Adduct Formation
Metabolic Activation: Dimethylvinyl chloride is metabolized by cytochrome P450 enzymes,

likely CYP2E1, in the liver. This process is expected to form a reactive epoxide intermediate,

analogous to chloroethylene oxide formed from vinyl chloride. This epoxide can then

rearrange to form a reactive aldehyde.

DNA Adduct Formation: These reactive electrophilic intermediates can covalently bind to

DNA, forming various DNA adducts. For vinyl chloride, these include 7-(2'-oxoethyl)guanine

and the promutagenic etheno adducts such as N2,3-ethenoguanine. These adducts can

cause mispairing during DNA replication, leading to mutations.
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Metabolic activation and DNA adduct formation of DMVC.

Disruption of Cellular Signaling
Studies on vinyl chloride have implicated the disruption of several key signaling pathways in its

toxicity and carcinogenicity. These pathways are likely relevant to dimethylvinyl chloride as well

and include the ERK1/2, Akt, and AMPK pathways, which are involved in cell proliferation,

survival, and metabolism.
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Potential signaling pathways disrupted by DMVC metabolites.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a 2-year rodent carcinogenicity bioassay

as conducted by the NTP.
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Workflow for a 2-year rodent carcinogenicity bioassay.
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Conclusion
The available data provide sufficient evidence to classify dimethylvinyl chloride as reasonably

anticipated to be a human carcinogen.[1] The findings from the NTP 2-year gavage studies in

rats and mice demonstrate its ability to induce tumors at multiple sites.[2] The genotoxicity data

and the mechanistic understanding derived from its structural analog, vinyl chloride, support a

plausible mode of action involving metabolic activation to DNA-reactive intermediates. This

technical guide summarizes the key evidence and provides detailed experimental context to aid

in the assessment of risks associated with this compound and to inform future research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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